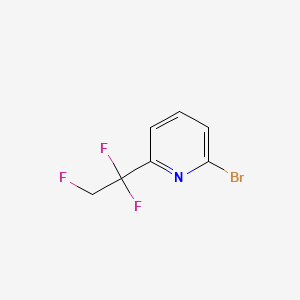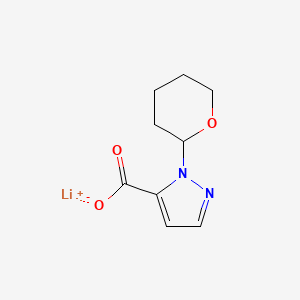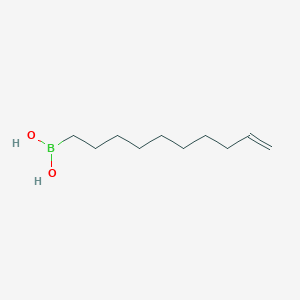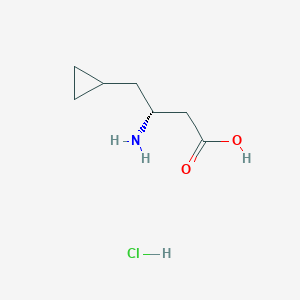![molecular formula C11H20OSi B13465893 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Trimethylsilyl)methyl]spiro[33]heptan-1-one is an organic compound with the molecular formula C11H20OSi It is a spirocyclic ketone featuring a trimethylsilyl group attached to a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spiro[3.3]heptan-1-one derivatives.
Scientific Research Applications
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-2-one: A structurally similar compound without the trimethylsilyl group.
Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic ring.
Uniqueness
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C11H20OSi |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
1-(trimethylsilylmethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)8-9-7-10(12)11(9)5-4-6-11/h9H,4-8H2,1-3H3 |
InChI Key |
RUOLWJMOKWSJAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC(=O)C12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)


![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)


![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)

